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Compound of Interest

Compound Name: 2-Methylcyclopentanone

CAS No.: 28631-88-1

Cat. No.: B7771160

Get Quote

Executive Summary & Structural Context
2-Methylcyclopentanone (CAS: 1120-72-5) represents a fundamental cyclic ketone scaffold

frequently utilized as an intermediate in the synthesis of bioactive terpenes and pharmaceutical

agents.[1][2][3][4][5][6] Its structural rigidity, combined with the conformational flexibility of the

five-membered ring (envelope vs. twist conformations), presents unique spectroscopic

signatures distinct from its six-membered analogs (e.g., cyclohexanone).

This technical guide provides a validated framework for the identification and purity assessment

of 2-Methylcyclopentanone using Nuclear Magnetic Resonance (NMR), Infrared

Spectroscopy (IR), and Mass Spectrometry (MS). The protocols below are designed to ensure

reproducibility in a research or QC setting.

Structural Data[1][3][4][5][7][8][9]
Formula:
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Molecular Weight: 98.14 g/mol

Chirality: The C2 position is a stereocenter.[5] Unless synthesized via asymmetric catalysis,

the commercial standard is a racemic mixture (

).[5]

Key Feature: The 5-membered ring imposes angle strain, shifting vibrational frequencies and

reactivity profiles compared to acyclic ketones.[5]

Infrared Spectroscopy (Vibrational Analysis)
Mechanistic Insight: Ring Strain & Carbonyl Frequency
Unlike acyclic ketones (typically

) or cyclohexanones (

), 2-methylcyclopentanone exhibits a hypsochromic shift (higher frequency) in its carbonyl
absorption.[5] The internal bond angle of the cyclopentane ring (

) is smaller than the ideal

hybridization angle (

).[5] This compression increases the

-character of the

-bond in the C=O group, strengthening the bond and raising the absorption frequency.[5]

Experimental Data Table (Neat/ATR)
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Functional Group
Frequency (

)
Intensity

Structural
Assignment

C=O[5] Stretch 1740 – 1745 Strong

Diagnostic Peak: 5-

membered cyclic

ketone strain effect.[5]

C-H Stretch (

)
2960 – 2870 Medium

Methyl (

) and ring methylene (

)

asymmetric/symmetric

stretches.[5]

C-H Bend 1460, 1375 Medium

Scissoring (

) and Methyl umbrella

mode (

).[5]

Fingerprint 1150, 1050 Weak

C-C skeletal vibrations

and ring breathing

modes.[5]

Protocol: IR Sample Preparation
Technique: Attenuated Total Reflectance (ATR) is recommended for neat liquid samples.[5]

Background: Collect a background spectrum (air) before application.[5]

Application: Apply 10–20

of neat 2-methylcyclopentanone to the diamond/ZnSe crystal.

Cleaning: Due to volatility, ensure the crystal is capped if using transmission cells. Clean with

isopropanol immediately after acquisition to prevent cross-contamination.[5]

Mass Spectrometry (Fragmentation Logic)
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Mechanistic Insight: -Cleavage
The ionization of 2-methylcyclopentanone (

) is dominated by

-cleavage, a characteristic pathway for cyclic ketones.[5] The ring opens adjacent to the
carbonyl group, leading to radical cations that undergo further elimination.[5]

Key Fragmentation Pathways:

Molecular Ion (

): m/z 98 (Distinct, usually 30-60% relative abundance).[5]

-Cleavage: Rupture at the C1-C2 or C1-C5 bond.[5]

Base Peak (m/z 42): Arises from complex rearrangement and elimination of neutral alkene

fragments (e.g., loss of

isomers or CO elimination followed by cracking).[5]

m/z 69: Loss of ethyl radical (

) or CHO.[5]

m/z 55: Loss of propyl radical (

) or acylium ion formation.[5]

MS Data Table (EI, 70 eV)
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m/z Value Relative Intensity Fragment Assignment

98 ~60%
Molecular Ion (

)

69 ~40%

55 ~35%

42 100% (Base)
(Propene radical cation) or

(Ketene)

Visualization: MS Fragmentation Logic
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Figure 1: Simplified fragmentation pathway for 2-Methylcyclopentanone under Electron

Ionization (70 eV).[5]

Nuclear Magnetic Resonance (NMR)
Mechanistic Insight: Diastereotopicity & Chemical Shift
The methyl substitution at C2 creates a chiral center, rendering the protons on the ring

methylene groups (C3, C4, C5) diastereotopic.[5][7] This results in complex multiplet splitting

patterns rather than simple triplets or quartets.[5]

H NMR Data (400 MHz, )
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Chemical Shift
(

, ppm)

Multiplicity Integration Assignment
Coupling (

)

1.09 – 1.12
Doublet (

)
3H (Methyl)

1.40 – 1.60
Multiplet (

)
1H

Ring Proton (H-

3/H-4)
Complex

1.70 – 1.90
Multiplet (

)
1H

Ring Proton (H-

3/H-4)
Complex

2.00 – 2.15
Multiplet (

)
2H

Ring Protons (H-

3/H-4)
Complex

2.18 – 2.35
Multiplet (

)
3H -Protons (H-2, H-

5)

Deshielded by

C=O

Note on H-2/H-5: The proton at C2 (methine) and the protons at C5 (methylene) are both

to the carbonyl, shifting them downfield (2.0–2.3 ppm). The C2 proton couples with the methyl
group and the C3 protons, creating a distinct multiplet often overlapping with the C5 protons.[5]

C NMR Data (100 MHz, )
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Chemical Shift (

, ppm)
Carbon Type Assignment Reasoning

220.4
Quaternary (

)
C-1 (C=O)

Highly deshielded

carbonyl.

44.2
Methine (

)
C-2 -carbon, substituted.

[5]

37.0
Methylene (

)
C-5 -carbon,

unsubstituted.[5]

33.2
Methylene (

)
C-3 -carbon.[5]

20.5
Methylene (

)
C-4 -carbon.[5]

14.8
Methyl (

)
-CH3

Shielded alkyl group.

[5]

Protocol: NMR Sample Preparation
Solvent: Use Chloroform-d (

) containing 0.03% TMS (Tetramethylsilane) as an internal standard.[5]

Concentration: Dissolve ~10–15 mg of sample in 0.6 mL of solvent.

Tube: Use high-quality 5mm NMR tubes (Wilmad 507-PP or equivalent) to ensure shimming

stability.

Acquisition:

1H: 16 scans, 1s relaxation delay.
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13C: 256–512 scans (due to lower sensitivity), proton-decoupled.

Analytical Workflow Visualization
The following diagram illustrates the integrated workflow for validating the identity of 2-
Methylcyclopentanone in a synthesis or QC pipeline.

Spectroscopic Techniques

Unknown Sample
(Liquid)

FT-IR (ATR)
Target: 1745 cm⁻¹

GC-MS (EI)
Target: m/z 98, 42

1H/13C NMR
Target: δ 220 ppm, Me-Doublet

Data Integration
& Structure Confirmation

Functional Group (C=O) MW & Fingerprint Connectivity & Purity

Click to download full resolution via product page

Figure 2: Integrated analytical workflow for structural validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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